N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine
CAS No.:
Cat. No.: VC16603821
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | (NE)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+ |
| Standard InChI Key | AGUVUXAOCICWQD-OQLLNIDSSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=N/O |
| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO |
Introduction
Structural Overview
Chemical Name: N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine
General Formula: CHNO
Key Features:
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Pyridin-2-yl group: A pyridine ring attached via a methoxy (-OCH) linker.
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Phenyl group: A benzene ring substituted with the pyridin-2-ylmethoxy group.
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Hydroxylamine moiety: A functional group (-NH-OH) linked via a Schiff base (C=N bond).
This structure suggests potential for hydrogen bonding and π-stacking interactions, which are significant for crystal packing and molecular recognition.
Synthesis Pathways
The synthesis of compounds like N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine typically involves condensation reactions between an aldehyde and hydroxylamine derivatives:
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Starting Materials:
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4-(Pyridin-2-ylmethoxy)benzaldehyde
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Hydroxylamine hydrochloride or free hydroxylamine
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Reaction Conditions:
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Solvent: Ethanol or methanol
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Catalyst: Acidic or basic medium to facilitate condensation
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Temperature: Moderate heating (~50–70°C)
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Mechanism:
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The aldehyde reacts with hydroxylamine to form a Schiff base through nucleophilic attack on the carbonyl carbon, followed by dehydration.
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Purification:
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Recrystallization from ethanol or chromatographic techniques.
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Biological and Pharmaceutical Relevance
Schiff bases, including derivatives like this compound, are widely studied for their biological activities due to their ability to form complexes with metal ions and interact with biomolecules.
Potential Applications:
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Antimicrobial Activity: Schiff bases often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls.
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Antioxidant Properties: The hydroxylamine moiety can scavenge free radicals, making it a candidate for antioxidant studies.
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Metal Complexation: The nitrogen atoms in the pyridine ring and Schiff base can coordinate with transition metals, leading to applications in catalysis or as enzyme inhibitors.
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Pharmacological Studies: Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
Related Compounds and Research Findings
Several structurally related compounds have been synthesized and evaluated for their properties:
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Schiff Bases with Pyridine Rings:
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Hydroxylamine Derivatives:
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Metal Complexes:
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